![molecular formula C17H23N3O4S B5375795 N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5375795.png)
N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide, commonly known as N-phenylacetamide or NPS, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound possesses a number of unique properties that make it an attractive target for researchers in various fields of study.
Mechanism of Action
The mechanism of action of NPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, NPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. By inhibiting the activity of COX-2, NPS is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, NPS has also been shown to have a number of other biochemical and physiological effects. For example, NPS has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, NPS has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPS in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an attractive target for researchers studying pain and inflammation. However, one limitation of using NPS in lab experiments is its relatively high cost compared to other compounds that may have similar effects.
Future Directions
There are a number of future directions that researchers could explore in relation to NPS. One potential area of research is the development of new drugs based on the structure of NPS. By modifying the structure of NPS, researchers may be able to create new compounds with even more potent anti-inflammatory and analgesic properties. Additionally, researchers could explore the potential use of NPS in the treatment of other conditions such as neurodegenerative diseases or cancer.
Synthesis Methods
The synthesis of NPS is a complex process that involves multiple steps. The most common method for synthesizing NPS involves the reaction of p-nitrobenzenesulfonyl chloride with N-(3-aminophenyl)acetamide. This reaction results in the formation of N-(3-{[3-(2-nitropyridin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide, which is then reduced to NPS using a reducing agent such as hydrogen gas.
Scientific Research Applications
NPS has been extensively studied for its various applications in scientific research. One of the most common applications of NPS is in the field of drug discovery. NPS has been shown to have a number of unique properties that make it an attractive target for the development of new drugs. For example, NPS has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
N-[3-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-13(21)18-14-5-2-7-16(11-14)25(23,24)19-9-3-6-15(12-19)20-10-4-8-17(20)22/h2,5,7,11,15H,3-4,6,8-10,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGZDQCWMBPVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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